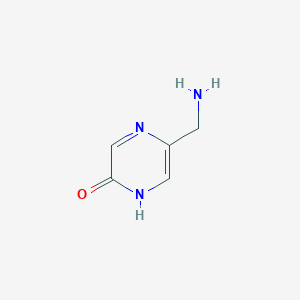![molecular formula C15H27N3O3 B13218378 Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 1-aminocyclopentanecarboxylic acid . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The piperazine ring in the compound allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C15H27N3O3 |
|---|---|
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
tert-butyl 4-(1-aminocyclopentanecarbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)15(16)6-4-5-7-15/h4-11,16H2,1-3H3 |
InChI-Schlüssel |
NJUHNUMIDJQIPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


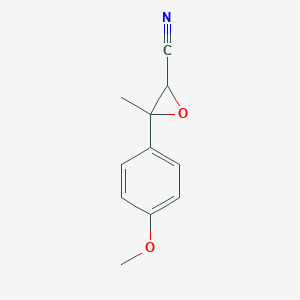
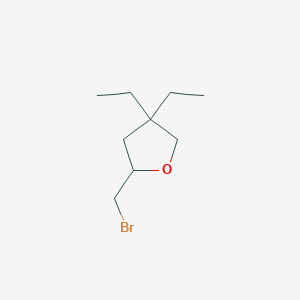
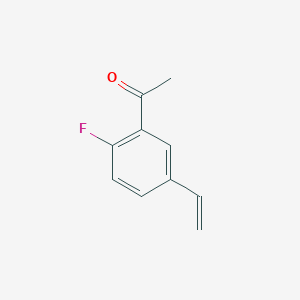

![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)
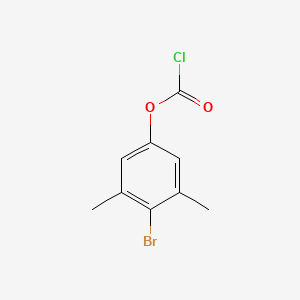

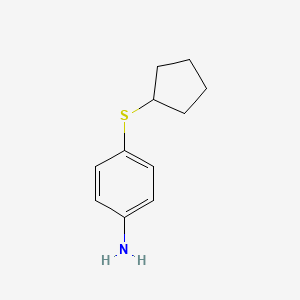

![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
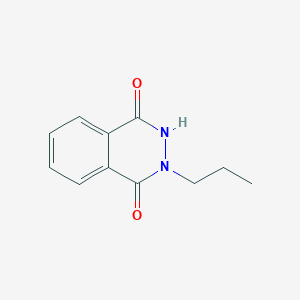
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
